Structural Differentiation: 7-Acetyl Group Enables Exclusive Access to Bufuralol Ketone Metabolite Series
The 7-acetyl substituent on the benzofuran ring is a key structural feature that differentiates this compound from its closest commercially available analog, 3-tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1076199-70-6), which bears a 7-hydroxyethyl group [1]. In the context of Bufuralol metabolite synthesis, this difference corresponds to the distinction between the oxidized ketone metabolite (1''-oxobufuralol) and the reduced alcohol metabolite (1''-hydroxybufuralol), a critical determinant of beta-adrenoceptor activity [2]. The 7-acetyl compound is specifically required for synthesizing the ketone metabolite series, whereas the 7-hydroxyethyl analog leads to the alcohol series.
| Evidence Dimension | C-7 Substituent on Benzofuran Ring |
|---|---|
| Target Compound Data | 7-Acetyl (-C(=O)CH3) |
| Comparator Or Baseline | 3-tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1076199-70-6) with 7-Hydroxyethyl (-CH(OH)CH3) group |
| Quantified Difference | Qualitative structural difference: Ketone vs. Alcohol at C-7; determines downstream product identity |
| Conditions | Structural comparison based on product datasheets and published Bufuralol metabolite structures |
Why This Matters
A researcher requiring the ketone metabolite intermediate cannot use the alcohol analog, as the functional group precludes direct conversion without additional synthetic steps, directly impacting synthetic route feasibility and procurement decisions.
- [1] Veeprho. 3-Tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1076199-70-6) Product Information: Parent drug Bufuralol. View Source
- [2] Machin, P. J., Hurst, D. N., & Osbond, J. M. (1985). Beta-adrenoceptor activity of the stereoisomers of the bufuralol alcohol and ketone metabolites. Journal of Medicinal Chemistry, 28(11), 1648-1651. View Source
